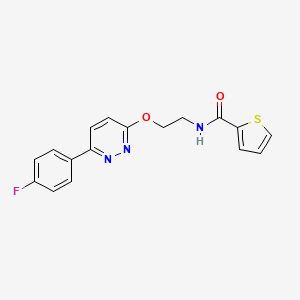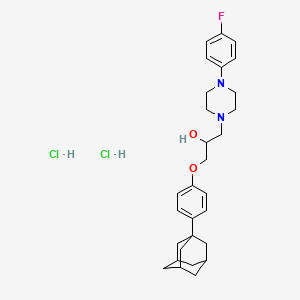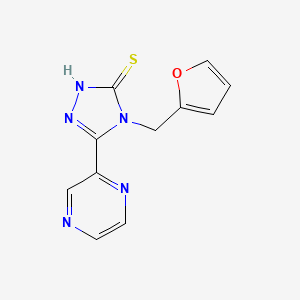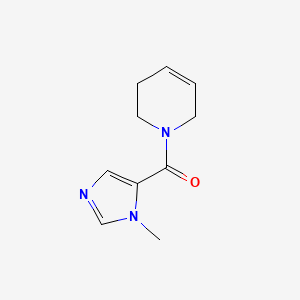![molecular formula C13H10ClFO2 B2514718 [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol CAS No. 477887-07-3](/img/structure/B2514718.png)
[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” is a chemical compound with the molecular formula C13H10ClFO2 . It has a molecular weight of 252.67 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” is 1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 .Physical And Chemical Properties Analysis
“[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” is a liquid . It has a molecular weight of 252.67 . The InChI code for this compound is 1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing structural properties of compounds related to [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol. For instance, the synthesis of complex compounds involving similar structural motifs has been explored, demonstrating advancements in crystallography and molecular design (Xu Liang, 2009). This work underpins the development of new materials and drugs by elucidating their molecular frameworks.
Catalysis and Functionalization
Palladium-catalyzed C-H halogenation has been applied to synthesize multi-substituted arenes, highlighting a methodological advancement over traditional approaches due to its milder reaction conditions and higher yield, selectivity, and practicality (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014). Such methodologies are crucial for the functionalization of complex molecules, impacting pharmaceutical and materials science research.
Environmental and Material Applications
The study of novel materials for environmental decontamination and advanced material applications has utilized compounds similar to [2-(4-Chloro-3-fluorophenoxy)phenyl]methanol. Research into the methanolysis of S-aryl methylphosphonothioates, which are related to toxic byproducts from chemical warfare agents, demonstrates potential methodologies for environmental detoxification (Basab B. Dhar, D. Edwards, R. S. Brown, 2011). Additionally, the synthesis of novel photoluminescent materials through enzymatic polymerization reveals potential applications in sensor technology and electronics (Juvencio López, Erick M. Alonso-Omlin, J. Hernández-Alcántara, E. Bárzana, M. Gimeno, 2014).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activities have also been explored. For instance, novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives were synthesized and tested for antimycobacterial activities, highlighting the potential for developing new antimicrobial agents (M. A. Ali, M. Yar, 2007).
Safety And Hazards
The safety information for “[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol” indicates that it has the GHS07 pictogram. The hazard statements are H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
[2-(4-chloro-3-fluorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWZCLMIPFIVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)



![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)
![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)


![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
